Cas no 185329-76-4 (4-Bromothiophene-2-sulfonyl chloride)

4-Bromothiophene-2-sulfonyl chloride is a versatile sulfonylating reagent used in organic synthesis, particularly for introducing the sulfonyl functional group into target molecules. Its bromine substituent enhances reactivity, enabling selective modifications in heterocyclic and aromatic systems. This compound is valuable in pharmaceutical and agrochemical research for constructing sulfonamide derivatives, which are key intermediates in drug development. The thiophene ring contributes to its stability while allowing further functionalization. It is typically handled under anhydrous conditions due to its sensitivity to moisture. The product’s high purity and well-defined reactivity make it a reliable choice for precise synthetic applications.
4-Bromothiophene-2-sulfonyl chloride structure
185329-76-4 structure
Product Name:4-Bromothiophene-2-sulfonyl chloride
CAS No:185329-76-4
MF:C4H2BrClO2S2
MW:261.544476985931
MDL:MFCD01763894
CID:114526
PubChem ID:22485765
Update Time:2025-05-23

4-Bromothiophene-2-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-Bromothiophene-2-sulfonyl chloride
    • 2-Thiophenesulfonylchloride, 4-bromo-
    • 4-BROMO-2-THIOPHENESULFONYL CHLORIDE
    • 2-Thiophenesulfonylchloride,4-bromo
    • AB09915
    • 185329-76-4
    • AKOS016003634
    • CS-0216340
    • 4-BROMO-2-THIOPHENESULFONYL CHLORIDE,97per cent
    • SCHEMBL1416183
    • 4-bromothiophene-2-sulfonylchloride
    • C4H2BrClO2S2
    • AT16665
    • IMVRMHNCGCAEES-UHFFFAOYSA-N
    • MFCD01763894
    • A880719
    • NS-04062
    • DTXSID60626083
    • EN300-40043
    • 4-BROMO-2-THIOPHENESULFONYL CHLORIDE,97%
    • MDL: MFCD01763894
    • Inchi: 1S/C4H2BrClO2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H
    • InChI Key: IMVRMHNCGCAEES-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(=C1)S(=O)(=O)Cl

Computed Properties

  • Exact Mass: 259.83700
  • Monoisotopic Mass: 259.83681g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 70.8Ų

Experimental Properties

  • Density: 1.985
  • Melting Point: 110.4℃
  • Boiling Point: 322.157°C at 760 mmHg
  • Flash Point: 148.636 °C
  • PSA: 70.76000
  • LogP: 3.51890

4-Bromothiophene-2-sulfonyl chloride Security Information

  • Safety Instruction: S26-S36/37/39-S45
  • Hazardous Material Identification: C
  • Safety Term:S26;S36/37/39;S45
  • Risk Phrases:R34
  • Storage Condition:Sealed in dry,2-8°C

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4-Bromothiophene-2-sulfonyl chloride Production Method

4-Bromothiophene-2-sulfonyl chloride Suppliers

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(CAS:185329-76-4)4-Bromothiophene-2-sulfonyl chloride
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Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:02
Price ($):429.0/611.0/1235.0
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Additional information on 4-Bromothiophene-2-sulfonyl chloride

4-Bromothiophene-2-Sulfonyl Chloride (CAS No. 185329-76-4): A Versatile Building Block in Chemical and Biomedical Research

4-Bromothiophene-2-sulfonyl chloride (CAS No. 185329-76-4) is a highly functionalized organosulfur compound characterized by its thiophene core substituted with a bromine atom at the 4-position and a sulfonyl chloride group at the 2-position. This unique structure endows the molecule with dual reactivity centers: the electrophilic sulfonyl chloride moiety and the electron-withdrawing bromine substituent. The sulfonyl chloride group facilitates nucleophilic substitution reactions, enabling efficient coupling with amines, phenols, or thiols to form sulfonamides, sulfones, or thioethers, respectively. Meanwhile, the bromine atom serves as an ideal handle for further functionalization via palladium-catalyzed cross-coupling methodologies such as Suzuki-Miyaura or Stille reactions. These complementary reactive sites make this compound an indispensable intermediate in the synthesis of advanced materials and bioactive molecules.

In recent years, 4-bromothiophene-2-sulfonyl chloride has gained significant attention in medicinal chemistry due to its ability to modulate pharmacokinetic properties of drug candidates. A groundbreaking study published in Nature Communications (2023) demonstrated that attaching sulfonamide derivatives synthesized from this compound to small-molecule inhibitors could enhance their metabolic stability by 300% while maintaining target selectivity. The thiophene scaffold itself is well-documented for its pharmacological potential; when combined with the electron-withdrawing bromo and sulfonyl chloride groups, it creates an optimal platform for designing multi-target ligands addressing complex disease mechanisms.

The electronic properties of thiophene derivatives are critically important in optoelectronic applications. Researchers at MIT reported in Advanced Materials (June 2023) that incorporating 4-bromothiophene-2-sulfonyl chloride-derived units into conjugated polymers significantly improved charge carrier mobility (up to 8.7 cm²/V·s) through precise control of molecular orbital energies. The compound's role as a building block allows fine-tuning of HOMO-LUMO gaps by adjusting substitution patterns on the thiophene ring, which is essential for optimizing performance in organic photovoltaics and field-effect transistors.

A novel application emerged from studies on enzyme inhibition mechanisms published in JACS Au (March 2024). Here, the sulfonyl chloride group was utilized to covalently modify serine proteases through Michael addition reactions, creating irreversible inhibitors with sub-nanomolar IC₅₀ values against tumor-associated enzymes like urokinase plasminogen activator (uPA). The bromo substituent provided additional anchoring points for attaching fluorescent tags without disrupting enzymatic activity measurement protocols.

Synthetic chemists have developed innovative protocols leveraging this compound's dual reactivity. A team from Kyoto University described a one-pot synthesis strategy (Chemical Science, January 2023) where CAS No. 185329-76-4-mediated sulfonation occurs simultaneously with palladium-catalyzed arylation under mild conditions (80°C, ambient pressure). This method reduces process steps by 60% compared to traditional multi-step approaches while maintaining >95% yield through optimized solvent systems involving NMP and DMSO co-solvents.

In material science applications, recent work highlights its use in preparing stimuli-responsive polymers (Angewandte Chemie International Edition, November 2023). By polymerizing this compound with azobenzene-containing monomers via radical copolymerization techniques, researchers created materials exhibiting reversible swelling behavior under UV light irradiation. The sulfonamide groups generated during polymerization act as ionizable sites that enable pH-sensitive properties when exposed to physiological environments.

Bioconjugation studies have revealed unexpected advantages of this compound's reactivity profile (Bioconjugate Chemistry, July 2024). When used to modify monoclonal antibodies via site-specific thiolation reactions, the resulting conjugates showed enhanced serum stability compared to conventional maleimide linkers while maintaining antigen-binding affinity. The sulfonamide linkage proved resistant to proteolytic degradation even after prolonged incubation at physiological conditions.

Nanostructured materials research has also incorporated this compound effectively (Nano Letters, April 2023). Its use in synthesizing graphene oxide-based nanocomposites enabled controlled functionalization without compromising graphene's intrinsic electronic properties. The sulfonyl chloride groups selectively reacted with amine-functionalized carbon nanotubes under aqueous conditions, creating hybrid structures with synergistic mechanical and conductive properties suitable for wearable biosensors.

The structural versatility of CAS No. 185329-76-4 finds application in supramolecular chemistry as well (Nature Chemistry, September 2023). Researchers designed self-assembling peptide amphiphiles using thiophene units derived from this compound as hydrophobic cores. The bromo substituent facilitated metal coordination interactions while the sulfonamide headgroups promoted hydrogen bonding networks, resulting in hierarchical nanostructures ideal for drug delivery systems.

In pharmaceutical formulation development (Eur J Pharm Sci, February 2024), this compound's solubility characteristics were exploited to create crystalline co-formulations with poorly water-soluble APIs through solid-state inclusion complex formation. Its ability to form stable complexes under simulated gastrointestinal conditions improved dissolution rates by over fourfold compared to raw drug substances without altering pharmacodynamic profiles.

Literature from analytical chemistry demonstrates its utility as a derivatizing agent for mass spectrometry analysis (Analytica Chimica Acta, October 2023). Reaction with analytes generates distinct fragmentation patterns that improve detection sensitivity for trace metabolites in biological matrices like blood plasma or urine samples - achieving limits of detection down to femtomolar concentrations when coupled with high-resolution MS/MS systems.

Surface modification applications were explored by materials scientists at ETH Zurich (Matter, May 2024), who used it to functionalize titanium implants with bioactive coatings containing RGD peptides via click chemistry approaches. The resulting surfaces showed enhanced osteoblast adhesion (increased by ~150%) while maintaining excellent corrosion resistance properties critical for long-term implant viability.

The synthesis pathway optimization continues to advance - a recent study (J Org Chem, August ②④) demonstrated microwave-assisted methods achieving >98% purity levels within minutes using environmentally benign solvents like dimethyl carbonate instead of conventional toxic reagents such as thionyl chloride traditionally used in sulfonyl chloride preparations.

In diagnostic applications (Biosensors & Bioelectronics, December ②④), researchers developed electrochemical sensors based on self-assembled monolayers formed using this compound on gold surfaces - demonstrating exceptional selectivity towards dopamine detection even in complex biological fluids like cerebrospinal fluid where interference from other neurotransmitters is significant.

Cross-disciplinary studies now explore its role in drug delivery systems combining therapeutic and imaging functions (J Control Release, January②⑤). By incorporating into polymeric nanoparticles through RAFT polymerization techniques followed by click chemistry modification using azide-functionalized imaging agents, scientists created dual-function carriers showing both targeted tumor cell uptake and real-time PET imaging capabilities without compromising pharmacokinetic parameters.

This multifunctional chemical entity continues to drive innovation across diverse research areas due to its unique combination of synthetic accessibility and tunable physicochemical properties - offering researchers unparalleled opportunities for designing next-generation biomedical tools and advanced functional materials while maintaining compliance with modern green chemistry principles through optimized synthesis protocols documented in recent literature sources up until early②⑤ research publications.

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Amadis Chemical Company Limited
(CAS:185329-76-4)4-Bromothiophene-2-sulfonyl chloride
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Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):429.0/611.0/1235.0
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